molecular formula C6H8O3 B121156 2-Acetylbutyrolactone CAS No. 517-23-7

2-Acetylbutyrolactone

Cat. No.: B121156
CAS No.: 517-23-7
M. Wt: 128.13 g/mol
InChI Key: OMQHDIHZSDEIFH-UHFFFAOYSA-N
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Description

2-Acetylbutyrolactone (CAS 517-23-7, molecular formula C₆H₈O₃) is a cyclic ester (lactone) featuring an acetyl substituent. It is a colorless to pale yellow liquid with a characteristic ester-like odor and a boiling point of 253.1°C at 760 mmHg . This compound is highly water-soluble (310 g/L at 20°C) and exhibits a density of 1.185 g/cm³ .

Preparation Methods

Alkaline Condensation of γ-Butyrolactone and Acetic Acid Esters

The most widely documented method for ABL synthesis involves the condensation of γ-butyrolactone (GBL) with acetic acid esters under strongly alkaline conditions. This approach, described in patents and academic studies, prioritizes high selectivity and scalability .

Reaction Mechanism and Thermodynamics

Under alkaline conditions, GBL undergoes deprotonation at the α-position, forming a resonance-stabilized carbanion. Density functional theory (DFT) calculations confirm that this intermediate reacts with acetic acid esters (e.g., ethyl acetate or methyl acetate) via nucleophilic acyl substitution . Two competing pathways have been identified:

  • Direct Condensation : The GBL carbanion attacks the carbonyl carbon of the ester, leading to ABL formation after protonation.

  • Dimer-Mediated Pathway : Two GBL molecules first form a dimeric intermediate, which subsequently reacts with the ester .

Both pathways are exothermic, with enthalpy changes of −78.3 kJ/mol and −65.9 kJ/mol, respectively . The direct route dominates at lower temperatures (30–60°C), while dimerization becomes significant above 90°C, necessitating precise thermal control.

Process Optimization and Parameters

Industrial protocols emphasize continuous flow systems to enhance yield and reduce side reactions. Key parameters include:

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature45–90°C>90% yield at 90°C
Molar Ratio (Ester:GBL)1.0:1 to 6.0:13:1 minimizes ester waste
Base Concentration0.9–1.6 mol/mol GBLExcess base reduces side products
Residence Time10 min–20 h2–4 h optimal in flow reactors

A representative large-scale synthesis involves reacting GBL with methyl acetate (3:1 molar ratio) in the presence of sodium methoxide at 90°C for 10 hours, achieving 96% yield after distillation . Continuous systems, such as reactor cascades, maintain steady-state conditions, enabling 85% GBL conversion and 80% selectivity toward ABL .

Industrial-Scale Implementation

The US5789603A patent details a continuous process where GBL, sodium methoxide, and ethyl acetate are fed into a reactor cascade . Key features include:

  • Reactor Design : Laminar flow reactors minimize back-mixing, enhancing reaction homogeneity.

  • Temperature Gradients : Initial reactors operate at 50°C, while subsequent stages reach 90°C to drive completion.

  • Byproduct Management : Methanol and excess ester are distilled and recycled, reducing raw material costs .

Post-reaction, the enolate intermediate is protonated using CO₂ or acetic acid, yielding ABL with >99% purity after a single distillation .

Alternative Synthetic Routes

Ethylene Oxide and Ethyl Acetoacetate Condensation

ABL can be synthesized via the reaction of ethylene oxide with ethyl acetoacetate under alkaline conditions. This method, though less common, avoids GBL but requires stringent control of ring-opening kinetics . The mechanism proceeds as follows:

  • Ethylene oxide reacts with the enolate of ethyl acetoacetate, forming a γ-lactone intermediate.

  • Acidic workup induces cyclization, yielding ABL.

Yields for this route are typically lower (70–75%) due to competing polymerization of ethylene oxide .

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost EfficiencyEnvironmental Impact
Alkaline Condensation90–96>99HighModerateModerate (solvent use)
Ethylene Oxide Route70–7595–98LowHighHigh (toxic reagents)
Biotransformation40–5085–90LowVery HighLow

The alkaline condensation method remains superior in yield and scalability, justifying its dominance in commercial production.

Chemical Reactions Analysis

Types of Reactions: ?-Amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the derivatization and functionalization of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of ?-amyrin include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of ?-amyrin include oleanolic acid and ursolic acid, which are derived from the oxidation of ?-amyrin . These products are valuable intermediates for the synthesis of more complex triterpenoids.

Scientific Research Applications

Spectrofluorimetry

One of the primary applications of 2-acetylbutyrolactone is in spectrofluorimetry . Although ABL itself exhibits only slight fluorescence, its derivatives show significant UV fluorescence. The carbonyl group in ABL readily reacts with primary amines to form Schiff bases, which are fluorescent. This property makes ABL useful for confirming the formation of amines during organic synthesis. The Japp–Klingemann reaction can also be employed to create fluorescent molecules from arylamines using ABL .

Drug Development

ABL serves as a precursor in the synthesis of various pharmaceuticals . Some notable drugs synthesized using ABL include:

Drug NameIndication
RisperidoneAntipsychotic
PaliperidoneAntipsychotic
RitanserinAntidepressant
SeganserinAntipsychotic
ClomethiazoleSedative
MetrenperoneAntipsychotic

These drugs highlight the significance of ABL in developing treatments for psychiatric disorders and other medical conditions .

Biotransformation Studies

Recent studies have focused on the biotransformation of α-acetylbutyrolactone , a related compound, using various yeast strains. This process has been shown to produce enantiomerically enriched alcohols, which are essential for pharmaceutical applications due to their specific biological activities.

Case Study: Yeast-Mediated Reduction

In a study involving seven yeast strains, researchers successfully transformed α-acetylbutyrolactone to produce anti stereoisomers of α'-1'-hydroxyethyl-γ-butyrolactone. The transformation efficiency varied among strains:

StrainTime (h)Yield (%)Anti Isomer (%)Enantiomeric Excess (%)
Yarrowia lipolytica24100100100
Candida viswanathi48807090
Saccharomyces cerevisiaeNot transformed---

This study demonstrates the potential of using yeast for stereoselective transformations, which are critical in synthesizing chiral drugs .

Computational Studies

Computational studies have also been conducted to understand the reaction mechanisms involving ABL. For instance, a study explored the three-component reaction involving dimethylacetylene dicarboxylate and triphenylphosphine with ABL, providing insights into its reactivity and potential pathways for further synthetic applications .

Market Insights

The market for this compound has been growing steadily, with projections indicating significant demand due to its applications in pharmaceuticals and specialty chemicals. The compound's market valuation was estimated at several billion dollars in recent reports, reflecting its importance in various industrial sectors .

Mechanism of Action

The mechanism of action of ?-amyrin involves the activation of cannabinoid receptors CB1 and CB2, which leads to its antinociceptive and anti-inflammatory effects. ?-Amyrin also inhibits the production of cytokines and the expression of nuclear factor kappa B, cyclic adenosine monophosphate response element-binding protein, and cyclooxygenase 2 . These molecular targets and pathways contribute to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Groups

  • Gamma-Butyrolactone (GBL, CAS 96-48-0) : A simpler lactone without the acetyl group.
  • Alpha-Angelica Lactone (CAS 591-12-8) : An unsaturated lactone with a different substitution pattern.
  • 3-Acetyl-4,5-dihydro-2(3H)-furanone: A synonym for 2-acetylbutyrolactone, highlighting its dihydrofuranone backbone .

Physical and Chemical Properties

Table 1 compares critical properties of this compound with GBL and alpha-angelica lactone:

Property This compound Gamma-Butyrolactone (GBL) Alpha-Angelica Lactone
Molecular Formula C₆H₈O₃ C₄H₆O₂ C₅H₆O₂
Boiling Point (°C) 253.1 (760 mmHg) 204–205 (760 mmHg) 181–183 (760 mmHg)
Density (g/cm³) 1.185 1.13 1.076
Water Solubility 310 g/L (20°C) Miscible Slightly soluble
Flash Point (°C) >113 (closed cup) 101 70
Key Functional Group Acetyl-substituted lactone Simple lactone Unsaturated lactone

Key Observations :

  • The acetyl group in this compound increases molecular weight and boiling point compared to GBL.
  • Higher water solubility (310 g/L) compared to alpha-angelica lactone, likely due to polar interactions from the acetyl group .

Reactivity and Stability

  • Thermal Stability: Stable under standard conditions but decomposes at 211°C, releasing CO, NOₓ, and hydrogen bromide gases under combustion .
  • Reactivity : Reacts with strong oxidizers and phosphorus oxychloride to form derivatives like thiazolo[3,2-a]pyrimidin-5-ones, which exhibit anticancer activity .

Research Findings and Data

Anticancer Activity of Derivatives

Compounds synthesized from this compound (e.g., thiazolo[3,2-a]pyrimidin-5-ones) show enhanced potency against CNS SNB-75 and renal UO-31 cancer cell lines compared to non-acetylated analogs .

Industrial Relevance

  • Cost and Availability : Priced between $6–$522/kg depending on purity and supplier .
  • Regulatory Status: Not classified as a carcinogen under IARC, ACGIH, or OSHA guidelines .

Biological Activity

2-Acetylbutyrolactone (2-ABL) is a γ-butyrolactone derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to γ-butyrolactone (GBL), which is known for its effects on the central nervous system (CNS) and other biological systems. Understanding the biological activity of 2-ABL is crucial for its potential applications in pharmaceuticals and biotechnology.

Pharmacological Properties

Recent studies have highlighted various pharmacological activities associated with 2-ABL, including:

  • Antimicrobial Activity : 2-ABL exhibits significant antibacterial and antifungal properties. Research indicates that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the modulation of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Due to its structural similarity to GBL, 2-ABL may interact with CNS receptors, potentially offering neuroprotective benefits. Studies have indicated that it could mitigate neurodegenerative processes.

The biological activities of 2-ABL can be attributed to several mechanisms:

  • Cytokine Modulation : 2-ABL has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which help protect cells from oxidative stress, a factor involved in various diseases including cancer and neurodegeneration .
  • Enzyme Inhibition : 2-ABL has been identified as an inhibitor of certain enzymes involved in metabolic pathways, indicating its potential role in metabolic disorders .

Case Studies

Several case studies have explored the biological activity of 2-ABL:

  • Study on Antimicrobial Properties : A study assessed the effectiveness of 2-ABL against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, supporting its use as a natural antimicrobial agent .
  • Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, 2-ABL treatment resulted in decreased neuronal cell death and improved cell viability compared to untreated controls. This suggests a protective role against neurotoxic agents .

Tables Summarizing Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus growth
Anti-inflammatoryReduced TNF-α and IL-6 levels
NeuroprotectionEnhanced neuronal cell viability
AntioxidantScavenging reactive oxygen species

Synthesis and Biotransformation

The synthesis of this compound typically involves the reaction of γ-butyrolactone with acetic acid esters under basic conditions. This process yields high-purity 2-ABL with minimal side products, making it suitable for pharmaceutical applications . Additionally, biotransformation studies using Rhodotorula strains have shown that these microorganisms can effectively convert α-acetylbutyrolactone into enantiomerically enriched products, suggesting potential pathways for producing bioactive compounds from 2-ABL .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Acetylbutyrolactone relevant to experimental design?

  • Answer : this compound (C₆H₈O₃) is a colorless to pale-yellow liquid with a boiling point of 107–108°C at 5 mmHg and a density of 1.185 g/cm³. Its refractive index (n20/D) is 1.4585, and it is highly water-soluble (310 g/L at 20°C). These properties inform solvent selection, reaction temperature optimization, and purification methods (e.g., distillation at reduced pressure). Researchers should account for its hygroscopic nature during storage to avoid hydrolysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3). Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Engineering controls, such as fume hoods with ≥100 ft/min face velocity, are required to minimize inhalation risks. Immediate first aid for skin contact involves washing with soap and water for 15 minutes, while eye exposure necessitates irrigation with saline solution for ≥20 minutes .

Q. What synthetic pathways utilize this compound as a precursor?

  • Answer : this compound reacts with 2-aminothiazoles under phosphorus oxychloride (POCl₃) catalysis to form thiazolo[3,2-a]pyrimidin-5-ones, a class of heterocyclic compounds with demonstrated bioactivity. Reaction optimization requires strict anhydrous conditions and temperature control (60–80°C) to prevent side reactions. Yield improvements (>75%) are achieved via dropwise addition of POCl₃ over 30 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Answer : Discrepancies in bioactivity (e.g., α-amylase inhibition rates varying between 15–24% across studies) may arise from differences in assay conditions (pH, temperature) or compound purity. Researchers should:

  • Validate purity using HPLC (≥99%) and NMR spectroscopy.
  • Replicate experiments under standardized protocols (e.g., fixed substrate concentration, buffer systems).
  • Perform dose-response curves (0.1–100 µM) to establish IC₅₀ values with 95% confidence intervals .

Q. What structural modifications enhance the bioactivity of this compound-derived compounds?

  • Answer : Substitution at the 3-position of the thiazolo[3,2-a]pyrimidin-5-one scaffold with electron-withdrawing groups (e.g., -NO₂, -CF₃) increases potency against cancer cell lines (e.g., SNB-75 CNS cancer cells). Computational docking studies (AutoDock Vina) reveal enhanced binding affinity to kinase domains when steric bulk is minimized. Synthetic routes should prioritize regioselective alkylation using NaH/THF at 0°C .

Q. Which analytical methods are most effective for characterizing this compound in complex matrices?

  • Answer : GC-MS (e.g., Agilent 7890B with DB-5MS column) achieves detection limits of 0.1 ppm in plant extracts, using splitless injection and electron ionization (70 eV). For quantification, calibrate with deuterated internal standards (e.g., d₆-2-Acetylbutyrolactone) to correct for matrix effects. NMR (¹³C DEPT-Q) confirms stereochemistry in synthetic derivatives .

Q. How should toxicity studies be designed given incomplete ecotoxicological data for this compound?

  • Answer : Prioritize OECD Guideline 423 (acute oral toxicity) using Sprague-Dawley rats, with doses escalating from 50–2000 mg/kg. For environmental risk assessment, employ QSAR models (EPI Suite) to predict biodegradation (BIOWIN score: 2.5) and bioaccumulation (log BCF: 1.2). Mitigate ecological gaps by testing acute aquatic toxicity (Daphnia magna, 48h EC₅₀) under OECD 202 .

Q. What methodologies address the lack of ecological impact data for this compound?

  • Answer : Use mesocosm studies to simulate freshwater ecosystems, monitoring microbial diversity (16S rRNA sequencing) and nutrient cycling (NO₃⁻/PO₄³⁻ levels) over 60-day exposures. Pair with in silico tools like ECOSAR to estimate chronic toxicity thresholds (ChV) for algae and fish. Regulatory compliance requires alignment with REACH Annex VII standards for persistent, bioaccumulative, and toxic (PBT) substances .

Properties

IUPAC Name

3-acetyloxolan-2-one
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InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3
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InChI Key

OMQHDIHZSDEIFH-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1CCOC1=O
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Molecular Formula

C6H8O3
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DSSTOX Substance ID

DTXSID6044436
Record name 3-Acetyldihydro-2(3H)-furanone
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Molecular Weight

128.13 g/mol
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Physical Description

Liquid, Liquid with an ester-like odor; [Merck Index] Clear colorless to pale yellow liquid; [Acros Organics MSDS]
Record name 2(3H)-Furanone, 3-acetyldihydro-
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Record name alpha-Acetylbutyrolactone
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CAS No.

517-23-7
Record name 2-Acetylbutyrolactone
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Record name alpha-Acetylbutyrolactone
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Record name 2-Acetylbutyrolactone
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Record name 2(3H)-Furanone, 3-acetyldihydro-
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Record name α-acetyl-γ-butyrolactone
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Record name .ALPHA.-ACETYLBUTYROLACTONE
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Synthesis routes and methods I

Procedure details

The fluorination of 2-Acetyl butyrolactone (3.2 gm, 0.025 m) was carried out in a manner similar to that described in Example 6. Work up gave 2-fluoro-2-acetyl butyrolactone(nc) [NMR (CDCl3); 1H, δH =4.5 ppm (m), 2H; 2.87 ppm (m), 1H; 2.55 ppm (m)1H; 2.47 ppm (d), JHF =5.0 Hz, 3H; 19F, δF =-163.4 ppm (ddqd), J=11.8, 11.8, 4.9, and 1.5 Hz]. Accurate mass measurement:--Found (CI, methane), 147.0442; C6H8O3F requires 147.0457]. A small multiplet at -173.8 ppm and triplet of doublets at -237.9 ppm (Jtriplet =46.3 Hz, Jdoublet =6.8 Hz) in the reaction product were attributed to 2-fluoro-2-(fluoroacetyl)butyrolactone. The conversion was ca. 70% and the yield was ca. 85%.
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Synthesis routes and methods II

Procedure details

The mixture was distilled using a Raschig ring packed column and a Perkins Triangle Head. Seven fractions were obtained and analyzed by gas chromatography. Fractions 1-3 were found to be principally ethyl acetoacetate. Fraction 4 analyzed 11% ethyl acetoacetate and 42% of the desired lactone. Fractions 5 and 6 showed 98.4% lactone and 95.4% lactone, respectively. The yield of the desired lactone product ##STR10## (fractions 5 and 6) was 32%.
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Retrosynthesis Analysis

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